molecular formula C18H16N2 B3610008 7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

Cat. No.: B3610008
M. Wt: 260.3 g/mol
InChI Key: UTHHQDVOUROPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline” is a complex organic compound. It belongs to the class of compounds known as pyrroloquinolines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a quinoline ring system .


Synthesis Analysis

The synthesis of such compounds often involves multistep processes. For instance, a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and varied. For instance, the Williamson-type reaction of two fragments involves the formation of an intermediate, which undergoes subsequent intramolecular nucleophilic cyclization .

Mechanism of Action

The mechanism of action of “7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline” is likely to be complex and could depend on the specific biological context. For instance, some derivatives of this compound have been evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Safety and Hazards

The safety and hazards associated with “7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline” would depend on various factors including its precise molecular structure, the dose, the route of exposure, and individual susceptibility. For instance, in vitro pharmacokinetic study ascertained the stability of a derivative of this compound in both simulated gastric fluid and simulated intestinal fluid. All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .

Future Directions

The future directions for research on “7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline” could include further exploration of its synthesis, characterization, and potential applications. For instance, it could be interesting to investigate its potential uses in medicinal chemistry, given the biological activity exhibited by some related compounds .

Properties

IUPAC Name

7-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-13-7-8-14-12-15-9-10-20(16-5-3-2-4-6-16)18(15)19-17(14)11-13/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHHQDVOUROPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCN3C4=CC=CC=C4)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.